molecular formula C24H18ClN3O7S B15078479 Ethyl 2-[3-(4-chlorobenzoyl)-4-hydroxy-2-(3-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate

Ethyl 2-[3-(4-chlorobenzoyl)-4-hydroxy-2-(3-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate

Cat. No.: B15078479
M. Wt: 527.9 g/mol
InChI Key: ZLPQVTMWNCFZMV-HTXNQAPBSA-N
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Description

Ethyl 2-[3-(4-chlorobenzoyl)-4-hydroxy-2-(3-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound with a unique structure that includes a thiazole ring, a pyrrole ring, and various functional groups such as hydroxyl, nitro, and chlorobenzoyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[3-(4-chlorobenzoyl)-4-hydroxy-2-(3-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the condensation of ethyl (4-chlorobenzoyl)acetate with appropriate reagents to form the intermediate compounds, followed by cyclization and functional group modifications to achieve the final product .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[3-(4-chlorobenzoyl)-4-hydroxy-2-(3-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The chlorobenzoyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the nitro group would yield an amine.

Scientific Research Applications

Ethyl 2-[3-(4-chlorobenzoyl)-4-hydroxy-2-(3-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-[3-(4-chlorobenzoyl)-4-hydroxy-2-(3-nitrophenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-YL]-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s various functional groups allow it to bind to enzymes and receptors, potentially inhibiting or activating their functions. This can lead to a range of biological effects, such as anti-inflammatory or antimicrobial activity .

Properties

Molecular Formula

C24H18ClN3O7S

Molecular Weight

527.9 g/mol

IUPAC Name

ethyl 2-[(3E)-3-[(4-chlorophenyl)-hydroxymethylidene]-2-(3-nitrophenyl)-4,5-dioxopyrrolidin-1-yl]-4-methyl-1,3-thiazole-5-carboxylate

InChI

InChI=1S/C24H18ClN3O7S/c1-3-35-23(32)21-12(2)26-24(36-21)27-18(14-5-4-6-16(11-14)28(33)34)17(20(30)22(27)31)19(29)13-7-9-15(25)10-8-13/h4-11,18,29H,3H2,1-2H3/b19-17+

InChI Key

ZLPQVTMWNCFZMV-HTXNQAPBSA-N

Isomeric SMILES

CCOC(=O)C1=C(N=C(S1)N2C(/C(=C(/C3=CC=C(C=C3)Cl)\O)/C(=O)C2=O)C4=CC(=CC=C4)[N+](=O)[O-])C

Canonical SMILES

CCOC(=O)C1=C(N=C(S1)N2C(C(=C(C3=CC=C(C=C3)Cl)O)C(=O)C2=O)C4=CC(=CC=C4)[N+](=O)[O-])C

Origin of Product

United States

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